REACTION_CXSMILES
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[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[C:9]([O:13][C:14]([N:16](C)[C@H:17]([C:19]([OH:21])=O)[CH3:18])=[O:15])([CH3:12])([CH3:11])[CH3:10].[CH3:23]N(C)CCCN=C=NCC>ClCCl>[O:8]=[C:3]1[CH2:4][CH2:5][C:6](=[O:7])[N:2]1[O:1][C:19](=[O:21])[C:17]([NH:16][C:14]([O:13][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:15])([CH3:18])[CH3:23]
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Name
|
|
Quantity
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112 g
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Type
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reactant
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Smiles
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ON1C(CCC1=O)=O
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Name
|
|
Quantity
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197 g
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Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N([C@@H](C)C(=O)O)C
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Name
|
|
Quantity
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186 g
|
Type
|
reactant
|
Smiles
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CN(CCCN=C=NCC)C
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Name
|
|
Quantity
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1.4 L
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Type
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solvent
|
Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction mixture was washed three times each with saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(C(C)(C)NC(=O)OC(C)(C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |